2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, oxa, and azaspiro groups. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Assembly: The final step involves the coupling of the spirocyclic intermediate with the trifluoromethylated precursor to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
- 2-Oxa-5-azaspiro[3.5]nonane hemioxalate
Uniqueness
2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the spirocyclic structure contributes to its rigidity and specificity in binding interactions.
This compound’s unique combination of features makes it a valuable tool in scientific research and a promising candidate for various applications.
Properties
Molecular Formula |
C9H12F3NO2 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(8-oxa-5-azaspiro[3.5]nonan-5-yl)ethanone |
InChI |
InChI=1S/C9H12F3NO2/c10-9(11,12)7(14)13-4-5-15-6-8(13)2-1-3-8/h1-6H2 |
InChI Key |
DGOGBENJCBGCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCCN2C(=O)C(F)(F)F |
Origin of Product |
United States |
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